molecular formula C14H11Cl2NO3 B2421285 2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid CAS No. 866152-55-8

2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid

Cat. No.: B2421285
CAS No.: 866152-55-8
M. Wt: 312.15
InChI Key: VFSUSQCHONHNDV-UHFFFAOYSA-N
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Description

2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group and a pyrrole ring

Properties

IUPAC Name

2-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3/c1-7-5-10(13(18)14(19)20)8(2)17(7)9-3-4-11(15)12(16)6-9/h3-6H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSUSQCHONHNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the dichlorophenyl group. The final step involves the formation of the oxoacetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.

    Medicine: It may have therapeutic potential for treating various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Difluorophenyl isocyanate
  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate
  • 1-Boc-pyrazole-4-boronic acid pinacol ester

Uniqueness

2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid is a pyrrole derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C16H16Cl2N2O2
  • Molecular Weight : 339.22 g/mol
  • CAS Number : 866152-56-9

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Research indicates that derivatives of pyrrole exhibit a range of activities including:

  • Antitumor Activity : Compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies have demonstrated that pyrrole-based compounds can suppress cell growth and enhance glucose uptake in monoclonal antibody-producing cells, indicating potential applications in cancer therapy and biopharmaceutical production .
  • Anti-inflammatory Effects : Pyrrole derivatives often display anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This suggests that the compound may be beneficial in treating inflammatory diseases .

Case Study: Antitumor Activity

A study conducted on a series of pyrrole derivatives revealed that those with a dichlorophenyl substitution exhibited significant cytotoxicity against human cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest, leading to reduced viability in treated cells. The specific role of the 3,4-dichlorophenyl group was highlighted as crucial for enhancing biological activity .

Table 1: Summary of Biological Activities

Activity Description Reference
AntitumorInhibits proliferation in cancer cell lines; induces apoptosis
Anti-inflammatoryModulates cytokine production; reduces inflammation
Monoclonal Antibody ProductionEnhances cell-specific productivity in antibody-producing cultures

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the 2,5-dimethylpyrrole moiety is significant for the biological efficacy of the compound. Variations in substituents on the pyrrole ring can lead to substantial changes in activity profiles, suggesting that careful modification could enhance therapeutic potential .

Table 2: SAR Insights

Substituent Effect on Activity
3,4-DichlorophenylIncreases cytotoxicity against cancer cells
Methyl groups on PyrroleEnhances solubility and bioavailability

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid, and how can purity be optimized?

  • Methodological Answer : A common approach involves coupling 1-(3,4-dichlorophenyl)-2,5-dimethylpyrrole-3-carboxylic acid derivatives with glyoxylic acid or its equivalents. For example, carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDC·HCl) in dichloromethane with triethylamine as a base can yield the target compound . Post-synthesis, purity optimization requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from solvents like dichloromethane or methanol. Analytical HPLC (C18 column, acetonitrile/water mobile phase) confirms purity (>95%) .

Q. How can the molecular structure of this compound be validated using crystallographic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Crystals grown via slow evaporation (e.g., from methylene chloride/hexane mixtures) are analyzed using Mo Kα radiation (λ = 0.71073 Å) at 298 K. Data collection with a Bruker D8 VENTURE diffractometer and refinement via SHELXL (for small-molecule structures) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen-bonded dimers). Disorder in substituents (e.g., dichlorophenyl groups) requires anisotropic refinement for heavy atoms .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1700–1750 cm⁻¹ for oxoacetic acid; N–H bend at ~1500 cm⁻¹ for pyrrole) .
  • NMR : ¹H/¹³C NMR in DMSO-d6 or CDCl₃ confirms substituent positions. For example, aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl), methyl groups (δ 2.1–2.5 ppm), and oxoacetic acid protons (δ 4.2–4.5 ppm) .
  • MS : High-resolution ESI-MS provides molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates optimized geometries, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential maps. Software like Gaussian 16 or ORCA models tautomerism (e.g., keto-enol forms) and intramolecular charge transfer. Vibrational frequencies derived computationally are validated against experimental FT-IR/Raman spectra .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer :

  • Purity Verification : Re-analyze batches via elemental analysis (C, H, N, Cl) and HPLC to rule out impurities .
  • Assay Conditions : Standardize in vitro assays (e.g., enzyme inhibition IC₅₀ with controls for solvent interference). For cytotoxicity, use multiple cell lines (e.g., HEK293, HeLa) and validate via MTT/WST-1 assays .
  • Metabolite Screening : LC-MS/MS identifies degradation products or reactive intermediates that may influence activity .

Q. How can the compound’s stability under varying storage conditions be systematically evaluated?

  • Methodological Answer : Conduct accelerated degradation studies:

  • Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours; monitor via TLC/HPLC .
  • Photostability : Expose to UV light (254 nm) and analyze degradation products .
  • pH Stability : Incubate in buffers (pH 3–10) at 25°C; quantify intact compound via NMR or LC-MS .

Q. What crystallographic challenges arise when analyzing halogenated pyrrole derivatives, and how are they addressed?

  • Methodological Answer : Halogen atoms (Cl) introduce high electron density, causing absorption errors. Apply multi-scan absorption corrections (SADABS) during data processing. For disordered substituents, use PART instructions in SHELXL to refine split positions. Twinning, common in polar space groups, requires careful analysis of intensity statistics (e.g., Rint > 0.05) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced selectivity?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with fluorophenyl or methylpyrrole groups; compare bioactivity .
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases, cytochrome P450). Focus on hydrogen bonds with oxoacetic acid and hydrophobic contacts with dichlorophenyl .

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